molecular formula C9H17O5P B1352586 ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE CAS No. 20345-61-3

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE

Cat. No.: B1352586
CAS No.: 20345-61-3
M. Wt: 236.2 g/mol
InChI Key: HGUXWCBODIJKDZ-UHFFFAOYSA-N
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Description

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE is a chemical compound with the molecular formula C9H17O5P. It is also known by its IUPAC name, ethyl 2-(diethoxyphosphoryl)acrylate. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl acrylate under basic conditions. The reaction typically requires a catalyst, such as sodium ethoxide, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of ethyl 2-diethoxyphosphorylprop-2-enoate often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphonates .

Scientific Research Applications

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-diethoxyphosphorylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a phosphorylating agent, modifying proteins and other biomolecules. This modification can alter the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-diethylphosphonoacrylate
  • Diethyl phosphite
  • Ethyl acrylate

Uniqueness

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE is unique due to its dual functional groups: the ethoxyphosphoryl and acrylate moieties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

ethyl 2-diethoxyphosphorylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUXWCBODIJKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454713
Record name ethyl 2-diethylphosphonoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20345-61-3
Record name ethyl 2-diethylphosphonoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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